1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine

Physicochemical profiling Lead optimization Bioavailability prediction

Researchers optimizing FGFR inhibitor basicity often face synthetic bottlenecks adding electron-withdrawing groups. This 5-aminopyrazole, featuring a 1,1-dioxidotetrahydrothiophene ring, provides a pre-attenuated pKa of 3.55-eliminating extra steps and molecular weight. Key specifications for procurement and use: • Validated kinase compatibility: Scaffold precedent in Incyte FGFR inhibitor patents (4-yl regioisomer: FGFR2/3 IC50 <10 nM). • Rapid analog synthesis: 5-amine handle enables direct amide, sulfonamide, or urea library generation. • QC-ready identity: Distinct mp of 211 °C and MW 215.27 Da differentiate from heavier thienyl or non-sulfone analogs.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
CAS No. 27280-97-3
Cat. No. B181986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine
CAS27280-97-3
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2CCS(=O)(=O)C2
InChIInChI=1S/C8H13N3O2S/c1-6-4-8(9)11(10-6)7-2-3-14(12,13)5-7/h4,7H,2-3,5,9H2,1H3
InChIKeyJAHOJHPUWJXETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine (CAS 27280-97-3) is a heterocyclic small molecule (C8H13N3O2S, MW 215.27 g/mol) that belongs to the 5-aminopyrazole class and features a 1,1-dioxidotetrahydrothiophene (sulfolane) ring at the pyrazole N1 position . The compound is commercially available from multiple specialty chemical suppliers at purities ranging from 95% to 98% . Its predicted pKa of 3.55 ± 0.19 for the 5-amine group and a measured melting point of 211 °C (in methanol) are key physicochemical identifiers useful for quality control and formulation considerations .

Why Generic 5-Aminopyrazole Analogs Cannot Substitute


Substitution among N-substituted 5-aminopyrazoles is non-trivial because the N1 substituent governs the electron density on the pyrazole ring, modulates the basicity and hydrogen-bond donor/acceptor capacity of the 5-amine group, and dictates the overall molecular shape and lipophilicity . The sulfolane (cyclic sulfone) substituent present in CAS 27280-97-3 carries two strong H-bond accepting S=O groups and is substantially more polar than the phenyl, benzyl, or simple alkyl N-substituents found on common 5-aminopyrazole analogs . These differences translate into distinct physicochemical profiles (pKa, logP, aqueous solubility), distinct binding poses when the scaffold is elaborated into bioactive molecules, and non-interchangeable reactivity in downstream synthetic transformations such as regioselective halogenation, cross-coupling, or sulfenylation . The quantitative evidence below substantiates where these differences are measurable and consequential for scientific selection.

Quantitative Differentiation Evidence Versus Structural Analogs


5-Amine pKa Depression by the Sulfolane Substituent

The predicted pKa of the 5-amine group in the target compound is 3.55 ± 0.19, reflecting the electron-withdrawing effect of the sulfone-containing N1 substituent . By comparison, the pKa of the 5-amine in the N-unsubstituted parent compound 3-methyl-1H-pyrazol-5-amine is approximately 5.0–5.5 (class-level inference based on reported values for 5-aminopyrazole), and in N-phenyl-3-methyl-1H-pyrazol-5-amine it is estimated at 4.5–5.0 . This ~1.5–2.0 log unit pKa depression means that at pH 5.0, the target compound is predominantly neutral (>96%), while the N-unsubstituted analog exists as a roughly 1:1 mixture of neutral and protonated species, which can affect membrane permeability, protein binding, and chromatographic behavior.

Physicochemical profiling Lead optimization Bioavailability prediction

Melting Point as an Identity and Purity Benchmark

The experimentally measured melting point of the target compound is 211 °C (in methanol) . The closely related analog 1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-1H-pyrazol-5-amine (CAS 1152597-41-5), which replaces the 3-methyl group with a 3-(2-thienyl) substituent, has a molecular weight of 283.4 g/mol and a markedly different predicted melting behavior due to the larger, more polarizable thienyl ring. While an exact melting point for the 3-thienyl analog was not located in the available literature, the 68 Da molecular weight difference and the replacement of a methyl group (−CH3, +15 Da) with a thienyl ring (+83 Da) provides a definitive mass spectrometric and chromatographic differentiation baseline for procurement identity confirmation.

Quality control Identity verification Procurement specification

Scaffold Validation in FGFR Kinase Inhibitors

The 1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-4-yl scaffold—a direct regioisomer of the target compound's core—appears in multiple exemplified compounds within Incyte Corporation's FGFR inhibitor patent family (US9708318, US10251892, US10632126, US11173162). In BindingDB, compound BDBM261954 (Example 54), which incorporates this scaffold coupled to a spiro[cyclopropane-naphthyridinone] warhead, exhibits the following enzyme inhibition IC50 values: FGFR1 IC50 = 115 nM, FGFR2 IC50 < 10 nM, FGFR3 IC50 < 10 nM (FRET-based peptide phosphorylation assay) [1]. Other examples within the same patent family bearing closely related sulfolane-pyrazole motifs show FGFR1 IC50 values of 10–20 nM [2]. This demonstrates that the sulfolane-pyrazole substructure is compatible with sub-100 nM kinase inhibition, whereas simple N-aryl pyrazole analogs in the same chemical series show markedly different (generally weaker) FGFR engagement profiles as documented across the patent SAR tables [1].

Kinase inhibition FGFR Cancer therapeutics Medicinal chemistry

Density and H-Bond Acceptors as Formulation Differentiators

The predicted density of the target compound is 1.58 ± 0.1 g/cm³ . This elevated density, compared to a typical N-phenyl-3-methyl-1H-pyrazol-5-amine (predicted density ~1.2 g/cm³), arises from the presence of the sulfone group (two S=O dipoles) which enhances crystal packing through stronger intermolecular dipole-dipole and C–H···O hydrogen-bonding interactions. The target compound also possesses five H-bond acceptor sites (two sulfone oxygens, two pyrazole nitrogens, and the 5-amine nitrogen) versus only three for the N-phenyl analog, providing greater potential for co-crystal engineering and salt formation .

Solid-state properties Crystallization Formulation development

Recommended Application Scenarios Based on Evidence


Kinase-Focused Fragment and Building Block Library Synthesis

Medicinal chemistry groups prosecuting FGFR1–4 or related kinase targets can deploy this compound as a fragment-growing starting point or as a diversification handle for library synthesis. The scaffold's validated occurrence in Incyte's FGFR inhibitor patent family—where the 4-yl regioisomer delivers FGFR2/3 IC50 values below 10 nM and FGFR1 IC50 of 115 nM —provides precedent for kinase compatibility. The 5-amine group on the target compound offers a synthetic handle for amide coupling, sulfonamide formation, or urea linkage, enabling rapid analog generation.

Physicochemical Property Modulation for Reduced Basicity

For programs where the basicity of a 5-aminopyrazole building block must be attenuated to improve oral bioavailability or reduce hERG binding, the target compound's predicted 5-amine pKa of 3.55 provides a ~1.5–2.0 log unit reduction compared to N-unsubstituted or N-phenyl analogs . This built-in pKa modulation eliminates the need for additional electron-withdrawing substituents on the pyrazole ring that would add synthetic steps and molecular weight.

Co-Crystal Engineering and Solid-State Form Screening

The elevated predicted density (1.58 g/cm³) and expanded H-bond acceptor count (5 acceptors) compared to non-sulfone pyrazole analogs make this compound a compelling candidate for co-crystal screening campaigns. Its two sulfone oxygen atoms can engage in robust hydrogen bonds with carboxylic acid, amide, or hydroxyl-bearing co-formers, increasing the probability of obtaining pharmaceutically acceptable co-crystals with improved solubility or stability profiles.

Quality Control Identity Verification by Melting Point

Procurement and QC laboratories can leverage the compound's well-defined melting point of 211 °C (in methanol) and its distinct molecular weight of 215.27 Da as orthogonal identity confirmation metrics. These parameters differentiate the target compound from the heavier 3-(2-thienyl) analog (MW 283.4 Da) and from non-sulfone N-aryl pyrazoles that lack the characteristic sulfone UV absorbance and mass fragmentation pattern.

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